2-Bromo-5-chloro-3-(methoxymethoxy)pyridine
Overview
Description
“2-Bromo-5-chloro-3-(methoxymethoxy)pyridine” is an organic compound that belongs to the category of pyridines. It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloro-3-(methoxymethoxy)pyridine” is C7H7BrClNO2 . The molecular weight is 252.49 g/mol .Physical And Chemical Properties Analysis
“2-Bromo-5-chloro-3-(methoxymethoxy)pyridine” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Ligand Synthesis and Nicotinic Acetylcholine Receptor Binding
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is studied in the synthesis of ligands with affinity for nicotinic acetylcholine receptors (nAChRs). Such compounds, including analogues of A-85380 featuring halogen substituents, demonstrate subnanomolar affinity for nAChRs, suggesting their potential as pharmacological probes and medications (Koren et al., 1998).
2. Role in Antitumor Activity
Derivatives of 2-Bromo-5-chloro-3-(methoxymethoxy)pyridine, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and analyzed for their stereostructure and antitumor activity. These compounds show promise in inhibiting PI3Kα kinase, a key target in cancer treatment (Zhou et al., 2015).
3. Synthesis of Pentasubstituted Pyridines
The compound is utilized in the synthesis of pentasubstituted pyridines, important in medicinal chemistry. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, an isomer, has been synthesized using halogen dance reactions, providing a pathway to diverse functionalized pyridines (Wu et al., 2022).
4. Pyridine-Based Libraries Development
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine derivatives are vital in developing pyridine-based libraries. These derivatives are used for efficient and selective reactions with various reagents, aiding in the creation of synthons and chromophores (Pierrat et al., 2005).
Safety and Hazards
The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-5-chloro-3-(methoxymethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(9)3-10-7(6)8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZYIPCZUOHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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